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methyl 5-hydroxy-1H-pyrazole-3-carboxylate

Cat. No.: B1311142
CAS No.: 1018446-60-0
M. Wt: 142.11 g/mol
InChI Key: JTJZOTYGFHOHMK-UHFFFAOYSA-N
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Description

Historical Context and Significance of Pyrazole (B372694) Heterocycles

The pyrazole scaffold, a five-membered aromatic ring containing two adjacent nitrogen atoms, has been a subject of extensive study since its discovery in the late 19th century. numberanalytics.comnumberanalytics.com The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.org A classical synthesis was later developed by Hans von Pechmann in 1898. wikipedia.org The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. wikipedia.org

The significance of pyrazole heterocycles stems from their versatile chemical reactivity and diverse biological activities. numberanalytics.comglobalresearchonline.net They serve as crucial building blocks in organic synthesis, enabling the construction of more complex molecules. numberanalytics.com In medicinal chemistry, the pyrazole ring is a vital pharmacophore found in numerous drugs, such as the anti-inflammatory agent Celecoxib. numberanalytics.comwikipedia.org The wide-ranging pharmacological properties attributed to pyrazole derivatives include anti-inflammatory, antimicrobial, anticancer, and antidiabetic activities. numberanalytics.comglobalresearchonline.net Their applications extend beyond medicine into agrochemicals and materials science. numberanalytics.comnumberanalytics.com

Overview of Methyl 5-Hydroxy-1H-pyrazole-3-carboxylate in Current Chemical and Biological Research

This compound is a functionalized pyrazole derivative that serves as an important intermediate in chemical synthesis. mdpi.comresearchgate.net Its structure, featuring both a hydroxyl group and a methyl ester, allows for further chemical modifications, making it a valuable precursor for generating a library of derivative compounds. mdpi.comresearchgate.net

In chemical research, studies often focus on the efficient synthesis of this molecule and its analogs. For instance, a one-pot, two-component reaction has been developed for synthesizing the phenyl-substituted version of this compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. mdpi.com Research also investigates its tautomeric nature, existing in equilibrium with its keto form, methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate. mdpi.com

In biological research, this pyrazole derivative and its closely related analogs are used as starting materials to create novel compounds for biological screening. nih.gov For example, derivatives such as ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates have been synthesized and evaluated as potential inhibitors for enzymes like Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a target for antimalarial drugs. nih.gov

Scope and Objectives of Research on this compound

Research centered on this compound and its analogs is driven by several key objectives:

Development of Efficient Synthetic Methodologies: A primary goal is to establish simple, efficient, and high-yielding synthetic routes to this and related pyrazole structures. mdpi.comnih.gov This includes one-pot syntheses and regioselective methods to control the position of substituents on the pyrazole ring. mdpi.comnih.gov

Exploration of Chemical Properties: Researchers aim to understand the chemical characteristics of the molecule, including its tautomerism and reactivity, which is crucial for its application as a synthetic intermediate. mdpi.com

Generation of Novel Bioactive Compounds: A major objective is to use this compound as a scaffold to synthesize new series of compounds. researchgate.netnih.gov These new molecules are then tested for various biological activities, contributing to the discovery of potential new therapeutic agents. nih.gov

Structural and Spectroscopic Analysis: A fundamental aspect of the research involves the detailed characterization of newly synthesized compounds using techniques such as NMR spectroscopy, FTIR, and X-ray crystallography to confirm their molecular structures. mdpi.com

The table below summarizes the key properties of a representative compound from this class.

PropertyValue
Chemical FormulaC6H8N2O3
Molar Mass156.14 g/mol
Melting Point195-200 °C
Functional GroupsEster, Hydroxyl
IUPAC NameMethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
CAS Number51985-95-6

Data for the N-methylated analog of the title compound.

Research findings have detailed specific synthetic pathways. For example, the synthesis of ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates involves an acid-catalyzed transamination followed by a base-catalyzed cyclization. nih.gov A different, novel two-step synthesis was developed for the isomeric methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates. nih.gov

The table below details a reported synthesis for a related phenyl-substituted derivative.

ReactantsReaction ConditionsProduct
Phenyl hydrazine (B178648)Reflux for 2 hours in toluene (B28343) and DCMMethyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
Dimethylacetylene dicarboxylate (DMAD)

Data derived from a one-pot synthesis method. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O3 B1311142 methyl 5-hydroxy-1H-pyrazole-3-carboxylate CAS No. 1018446-60-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-oxo-1,2-dihydropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-10-5(9)3-2-4(8)7-6-3/h2H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJZOTYGFHOHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801006954
Record name Methyl 3-hydroxy-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801006954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86625-25-4, 1018446-60-0
Record name Methyl 3-hydroxy-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801006954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-1H-pyrazole-3-carboxylic acid methyl ester
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Synthetic Methodologies and Chemical Transformations of Methyl 5 Hydroxy 1h Pyrazole 3 Carboxylate

Established Synthetic Routes to Methyl 5-Hydroxy-1H-pyrazole-3-carboxylate and its Derivatives

One-Pot Synthesis Strategies for Pyrazole (B372694) Core Formation

In contrast to multi-step approaches, one-pot syntheses offer a more efficient and streamlined route to the pyrazole core, minimizing reaction time and improving yields by avoiding the isolation of intermediates. rsc.orgworldresearchersassociations.com A notable example is the direct, one-pot, two-component synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. This is achieved by refluxing an equimolar mixture of phenyl hydrazine (B178648) and dimethylacetylene dicarboxylate (DMAD). mdpi.comresearchgate.netresearchgate.net The reaction proceeds efficiently in a mixture of solvents like toluene (B28343) and dichloromethane, yielding the final product after a few hours. mdpi.com

Multicomponent reactions (MCRs) are particularly powerful one-pot strategies that have significantly advanced pyrazole synthesis. beilstein-journals.org These reactions combine multiple starting materials in a single step to construct complex molecules. A common MCR for pyrazoles involves the in-situ generation of 1,3-dicarbonyl compounds from enolates and carboxylic acid chlorides, which then undergo cyclization with a hydrazine. beilstein-journals.orgnih.gov This approach offers high efficiency and tolerates a wide range of functional groups. beilstein-journals.org Another strategy involves a four-component reaction between an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate (B1144303) to produce highly substituted pyrazoles. nih.govrsc.org

One-Pot Method Reactants Product Example Key Features
Two-Component ReactionPhenyl hydrazine, Dimethylacetylene dicarboxylateMethyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateDirect, efficient synthesis of the target compound. mdpi.com
Three-Component ReactionEnolate, Carboxylic acid chloride, Hydrazine3,4,5-Substituted pyrazolesIn-situ generation of 1,3-dicarbonyl intermediate. beilstein-journals.org
Four-Component ReactionAryl aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate4H-Pyrano[2,3-c]pyrazolesHigh atom and step economy. nih.gov

Cyclocondensation Reactions in Pyrazole Synthesis

The cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound is the most fundamental and widely used method for constructing the pyrazole ring, often referred to as the Knorr pyrazole synthesis. beilstein-journals.orgnih.govmdpi.com This reaction involves a bidentate nucleophile (hydrazine) attacking a 1,3-dielectrophilic carbon unit. nih.govmdpi.com

The most common precursors for this reaction are 1,3-dicarbonyl compounds. mdpi.com However, the use of unsymmetrical 1,3-diketones can lead to the formation of a mixture of two regioisomers, which presents a significant challenge. worldresearchersassociations.commdpi.com To overcome this, various other 1,3-dielectrophiles are employed, such as α,β-unsaturated ketones and acetylenic ketones. nih.govmdpi.com When α,β-unsaturated ketones react with hydrazines, they typically form pyrazoline intermediates, which then require an oxidation step to yield the aromatic pyrazole. nih.govorganic-chemistry.org If the α,β-unsaturated carbonyl compound has a leaving group in the β-position, aromatization occurs directly through elimination. nih.gov

Regioselective Synthetic Protocols for Hydroxy-Substituted Pyrazoles

Achieving regioselectivity is a critical aspect of pyrazole synthesis, particularly when creating specific substitution patterns required for biological activity. The reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines often yields a mixture of isomers, making regiocontrol essential. scholaris.ca

Several strategies have been developed to address this. For the synthesis of 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates, a reliable method involves the acid-catalyzed reaction of arylhydrazines with diethyl [(dimethylamino)methylene]malonate, followed by a base-catalyzed cyclization of the resulting enhydrazine intermediate. nih.gov In contrast, synthesizing the isomeric 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates is more challenging. A novel two-step method has been developed which involves the acylation of the hydrazine with methyl malonyl chloride, followed by cyclization with tert-butoxy-bis(dimethylamino)methane to ensure the desired regiochemistry. nih.gov

Other advanced methods include the reaction of pyrazole N-oxides with arynes to produce C3-hydroxyarylated pyrazoles with high regioselectivity under mild conditions. scholaris.canih.gov This method is significant as it does not require blocking groups at the C4 and C5 positions to direct the reaction. nih.gov Additionally, copper(I)-catalyzed 1,3-dipolar cycloadditions of hydrazonyl chlorides with specific alkynes, such as homopropargylic alcohols, have been developed for the regioselective synthesis of 5-substituted pyrazoles. thieme.de

Catalyst-Mediated Synthetic Approaches (e.g., Nano-ZnO, Nano-NiZr4(PO4)6)

The use of catalysts, particularly heterogeneous nanocatalysts, has become a cornerstone of modern pyrazole synthesis, offering advantages such as high efficiency, mild reaction conditions, and catalyst reusability. nih.govmdpi.com

Nano-ZnO has emerged as a highly efficient, inexpensive, and environmentally benign catalyst for the synthesis of various pyrazole derivatives. jsynthchem.comrasayanjournal.co.inresearchgate.net It has been successfully employed in the one-pot, four-component synthesis of pyranopyrazole derivatives from aromatic aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate in aqueous media at room temperature. researchgate.netnanomaterchem.com The proposed mechanism suggests that the ZnO nanoparticles activate the carbonyl group and facilitate the Knoevenagel condensation between the aldehyde and malononitrile, a key step in the reaction cascade. nanomaterchem.com The catalyst can be easily recovered and reused multiple times without a significant loss in activity. jsynthchem.com Studies have demonstrated the use of ZnO nanoparticles for synthesizing diversely functionalized pyrazol-3-ol compounds and 1,3,5-substituted pyrazoles. rasayanjournal.co.inresearchgate.net

Other nanocatalysts have also been explored. For example, lanthanum-doped and silver-coated ZnO (Ag/La-ZnO) core-shell nanoparticles have been used for the solvent-free synthesis of 4H-pyrano[2,3-c]pyrazoles, offering high yields in short reaction times. nih.gov While specific applications of Nano-NiZr4(PO4)6 in the synthesis of this compound are not extensively documented, various other nickel-based heterogeneous catalysts have been shown to be effective in the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. mdpi.com

Catalyst Reaction Type Advantages Reference
Nano-ZnOFour-component synthesis of pyranopyrazolesEnvironmentally benign, high yield, reusable, mild conditions. jsynthchem.comnanomaterchem.com
Ag/La-ZnOFour-component synthesis of pyranopyrazolesHigh catalytic efficiency, solvent-free, short reaction time. nih.gov
Nickel-based catalystsThree-component synthesis of pyrazolesLow catalyst loading, short reaction time, environmentally friendly. mdpi.com

Green Chemistry Principles in Pyrazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazoles to create more sustainable and environmentally friendly processes. researchgate.net This involves the use of greener solvents, alternative energy sources, and recyclable catalysts to minimize waste and energy consumption. nih.govresearchgate.net

Key green strategies in pyrazole synthesis include:

Use of Green Solvents: Water is an ideal green solvent, and many pyrazole syntheses have been adapted to aqueous media, often facilitated by catalysts like nano-ZnO. researchgate.netacs.org Ethanol (B145695) or water-ethanol mixtures are also commonly used as eco-friendly alternatives to hazardous organic solvents. nih.gov

Solvent-Free Conditions: Performing reactions under solvent-free conditions, for instance by grinding the reactants together with a solid catalyst at room temperature, represents a significant green advancement. nih.govnih.gov This minimizes waste and simplifies product purification.

Energy-Efficient Methods: Microwave irradiation and ultrasound assistance are alternative energy sources that can dramatically reduce reaction times from hours to minutes, leading to increased energy efficiency and often higher yields compared to conventional heating. nih.govnih.govpharmacognosyjournal.net

Recyclable Catalysts: The use of heterogeneous nanocatalysts, such as nano-ZnO and various magnetic nanoparticles, is a core principle of green pyrazole synthesis. nih.govresearchgate.net These catalysts can be easily separated from the reaction mixture (e.g., by filtration or using an external magnet) and reused for several cycles, reducing cost and waste. jsynthchem.comresearchgate.net

Multicomponent Reactions (MCRs): As discussed previously, MCRs are inherently green as they improve atom and step economy, reduce the number of synthetic and purification steps, and minimize waste generation. nih.gov

These green methodologies offer powerful alternatives to traditional synthetic routes, making the production of pyrazole derivatives more economically and environmentally viable. researchgate.netresearchgate.net

Reactivity and Functional Group Interconversions of this compound

This compound is a versatile heterocyclic compound featuring multiple reactive sites: the methyl ester, the N1-position of the pyrazole ring, the 5-hydroxyl group, and the C4-position on the pyrazole carbon skeleton. These sites allow for a variety of functional group interconversions and derivatizations, making the molecule a valuable building block in synthetic organic chemistry.

The methyl ester group at the C3-position of this compound can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, which promote an irreversible saponification reaction. mdpi.com The resulting 5-hydroxy-1H-pyrazole-3-carboxylic acid is a key intermediate for further modifications, such as amide bond formation.

Commonly, the hydrolysis is carried out by refluxing the ester with an aqueous or alcoholic solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). google.comchemicalbook.com For instance, the ethyl ester analog, 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, is effectively hydrolyzed using a sodium hydroxide solution in alcohol. google.com Similarly, another related pyrazole ester was fully converted to its carboxylic acid by refluxing in a 10% aqueous NaOH solution for 10 hours. mdpi.com The choice of solvent and reaction time can be optimized depending on the specific substrate. chemicalbook.com While base-catalyzed hydrolysis is prevalent, acid-catalyzed hydrolysis is also possible. However, under acidic conditions, concurrent reactions such as decarboxylation may occur, particularly with heating. google.com

Table 1: Selected Conditions for Ester Hydrolysis in Pyrazole Carboxylates

Starting Material Reagents and Conditions Product Reference
Ethyl 5-((8-hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylate 10% NaOH (aq.), reflux, 10 h 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid mdpi.com
5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Sodium hydroxide, alcoholic solution 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid google.com

The N1-position of the pyrazole ring is a common site for derivatization, primarily through alkylation or arylation reactions. For N-unsubstituted pyrazoles, direct alkylation presents a challenge of regioselectivity, as the reaction can occur at either the N1 or N2 nitrogen atom. mdpi.com

N-alkylation is frequently performed by treating the pyrazole with an electrophile, such as an alkyl halide, in the presence of a base. mdpi.com A variety of basic catalysts, including CsF-Al2O3 and KOH-Al2O3, have been employed for this transformation. researchgate.net An alternative approach that avoids the use of strong bases involves reacting the pyrazole with trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis. mdpi.comsemanticscholar.org The regiochemical outcome of these reactions is influenced by steric effects; bulky substituents on the pyrazole ring can direct the alkylation to the less hindered nitrogen atom. mdpi.com

The choice of solvent and base can significantly impact the N1/N2 selectivity. For the related indazole scaffold, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) results in high N-1 regioselectivity, whereas switching the solvent to N,N-dimethylformamide (DMF) causes a notable decrease in this selectivity. beilstein-journals.org Strong amide bases like sodium bis(trimethylsilyl)amide (NaHMDS) and lithium diisopropylamide (LDA) in THF also favor the formation of the N-1 alkylated product. beilstein-journals.org

N-aryl pyrazoles are often synthesized by constructing the pyrazole ring from a substituted hydrazine. For example, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate can be prepared via a one-pot reaction between phenylhydrazine (B124118) and dimethyl acetylenedicarboxylate (B1228247). mdpi.com Similarly, various ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates are synthesized through the acid-catalyzed reaction of arylhydrazines with diethyl [(dimethylamino)methylene]malonate, followed by base-catalyzed cyclization. nih.gov

Table 2: Examples of N1-Derivatization of Pyrazoles

Pyrazole Substrate Reagent(s) Product Type Reference
Phenyl hydrazine & DMAD* Toluene/DCM, reflux N1-phenyl pyrazole mdpi.com
Arylhydrazines Diethyl [(dimethylamino)methylene]malonate, acid/base catalysis N1-aryl pyrazoles nih.gov
3-methyl-5-phenyl-1H-pyrazole Phenethyl trichloroacetimidate, camphorsulfonic acid N1-phenethyl pyrazole (major regioisomer) mdpi.com
1H-indazole-3-carboxylate Methyl iodide, Cs2CO3, THF N1-methyl indazole (>99:1 selectivity) beilstein-journals.org

*Dimethyl acetylenedicarboxylate

The 5-hydroxyl group of this compound exists in tautomeric equilibrium with its keto form, 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate. mdpi.com This hydroxyl group is a key site for functionalization, allowing for its conversion into other important groups, such as halogens.

A common transformation is the conversion of the 5-hydroxyl group to a halogen atom, which can then serve as a leaving group in subsequent nucleophilic substitution reactions. For example, reacting 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester with tribromooxyphosphorus (phosphorus oxybromide, POBr3) in refluxing acetonitrile (B52724) effectively replaces the hydroxyl group with a bromine atom, yielding 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. google.com A similar reaction using phosphorus oxychloride (POCl3) is employed to synthesize 5-chloropyrazole derivatives from the corresponding pyrazolones. mdpi.com

The hydroxyl group can also undergo O-acylation. A structurally related compound, 3-ethoxycarbonyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate, has been synthesized, demonstrating the conversion of the hydroxyl group into a benzoate (B1203000) ester. mdpi.com

Table 3: Functionalization of the 5-Hydroxyl Group

Starting Material Reagent(s) Product Reference
5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Tribromooxyphosphorus (POBr3), acetonitrile, reflux 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester google.com

The C4 position of the pyrazole ring in 5-hydroxypyrazole derivatives is activated towards electrophilic substitution. The electron-donating nature of the 5-hydroxyl group enhances the electron density at the C4 carbon, making it the primary site of attack for electrophiles.

Research has shown that electrophilic substitution on a bicyclic 5-hydroxy-3-methyl-1-(pyrimidin-4-yl)-1H-pyrazole occurs exclusively at the C4 atom of the pyrazole ring. researchgate.net This high regioselectivity is a key feature of the reactivity of this class of compounds.

A specific example of this reactivity is the formylation of 1-n-alkyl-5-pyrazolones, which are tautomers of 5-hydroxypyrazoles. This reaction introduces a formyl group at the C4 position, yielding 4-formyl derivatives. researchgate.net These products exist predominantly as the 4-hydroxymethylene-5-pyrazolone tautomer. researchgate.net Other electrophilic substitution reactions, such as those involving azomethines or nitrosyl acetate, also proceed at the C4 position. researchgate.net Information regarding nucleophilic substitution reactions directly on the C4 carbon of the pyrazole skeleton is less commonly reported.

Table 4: Electrophilic Substitution at the C4-Position

Substrate Type Electrophile/Reaction Product Reference
5-hydroxy-3-methyl-1-(pyrimidin-4-yl)-1H-pyrazole Azomethines C4-substituted bridged adducts researchgate.net

The reactivity of this compound with organometallic reagents is primarily dictated by the methyl ester functional group. Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that readily attack the electrophilic carbonyl carbon of esters.

Based on general principles of organic chemistry, the reaction of a Grignard reagent with the methyl ester at the C3 position is expected to proceed via a double addition mechanism. libretexts.org The first nucleophilic attack results in the formation of a ketone intermediate after the elimination of a methoxide (B1231860) ion. Since Grignard reagents are also highly reactive towards ketones, a second equivalent of the organometallic reagent adds to the ketone intermediate. libretexts.org Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol.

Other strong reducing agents can also react with the ester group. For example, lithium aluminum hydride (LiAlH4) is capable of reducing the ester to a primary alcohol. smolecule.com

Mechanistic Investigations of Chemical Reactions involving this compound

Understanding the mechanisms of reactions involving pyrazole derivatives is crucial for controlling reaction outcomes, particularly regioselectivity. Computational and experimental studies have provided significant insights, especially into the N-alkylation of the pyrazole ring.

The regioselectivity of N-alkylation (N1 vs. N2) is a complex interplay of the pyrazole substrate, the alkylating agent, the base, and the solvent. Quantum mechanics (QM) calculations have been used to model the transition states of N-alkylation and explain experimental observations. wuxiapptec.com For instance, calculations revealed that while methylation of a pyrazole with methyl bromide favors N1 alkylation, reaction with N-methyl chloroacetamide favors the N2 position. wuxiapptec.com This reversal in selectivity was attributed to the formation of stabilizing hydrogen bonds in the transition state for N2 alkylation, which lowers its activation energy relative to the N1 pathway. wuxiapptec.com

The nature of the base and solvent system also plays a critical mechanistic role by influencing the state of the pyrazolate anion in solution. In a solvent like THF, a base like cesium carbonate can lead to the formation of a "tight ion pair" between the cation and the pyrazolate anion. This association can sterically block the N2 position, leading to high selectivity for N1 alkylation. beilstein-journals.org In contrast, a more polar, coordinating solvent like DMF can promote the formation of "solvent-separated ion pairs," diminishing the cation's blocking effect and thereby reducing the N1-selectivity. beilstein-journals.org

Mechanistic pathways for the synthesis of the pyrazole ring itself have also been elucidated. The formation of 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates from arylhydrazines and an enaminone is proposed to proceed through an initial 1,4-addition of the hydrazine to the protonated enaminone, which is then followed by the elimination of an amine to form an enhydrazine intermediate that subsequently cyclizes. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis of Methyl 5 Hydroxy 1h Pyrazole 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C, 2D COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of methyl 5-hydroxy-1H-pyrazole-3-carboxylate in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by 2D techniques like COSY, provides unambiguous evidence of its constituent protons and carbons and their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct singlets, indicating the absence of vicinal proton-proton coupling. Key expected signals include a singlet for the methoxy (B1213986) group protons (-OCH₃), a singlet for the lone proton on the pyrazole (B372694) ring (C4-H), and two separate, often broader, singlets corresponding to the labile protons of the hydroxyl (-OH) and amine (N-H) groups. The precise chemical shifts can vary depending on the solvent used.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Distinct signals are expected for the methoxy carbon, the carbons of the pyrazole ring (C3, C4, and C5), and the carbonyl carbon of the ester group. The chemical shift of these carbons confirms the electronic environment and hybridization state of each atom.

2D COSY Spectroscopy: A 2D Correlation Spectroscopy (COSY) experiment is used to identify proton-proton couplings. For this compound, the absence of cross-peaks in a COSY spectrum would be a key piece of evidence, confirming that the methoxy, pyrazole C4-H, N-H, and O-H protons are all isolated spin systems with no adjacent proton neighbors.

Table 1: Predicted NMR Spectroscopic Data for this compound | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | ¹H | ~ 3.8 | Singlet | -OCH₃ | | ¹H | ~ 6.0 | Singlet | C4-H | | ¹H | Broad Singlet | N-H | | ¹H | Broad Singlet | O-H | | ¹³C | ~ 52 | - | -OCH₃ | | ¹³C | ~ 95 | - | C4 | | ¹³C | ~ 140 | - | C3 | | ¹³C | ~ 158 | - | C5 | | ¹³C | ~ 162 | - | C=O (Ester) |

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Applications

Vibrational spectroscopy, specifically Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is instrumental in identifying the functional groups present in the molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of O-H and N-H stretching vibrations, often overlapping. A strong, sharp absorption peak typically appears around 1730-1710 cm⁻¹ corresponding to the C=O stretching of the ester group. Additional peaks in the 1600-1400 cm⁻¹ region can be attributed to C=N and C=C stretching vibrations within the pyrazole ring, while C-O stretching bands are expected around 1250 cm⁻¹. While detailed spectral data for the parent compound is not widely published, analysis of related pyrazole structures supports these assignments.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3200 (broad) Stretching O-H and N-H
~1720 (strong) Stretching C=O (Ester)
1600-1450 Stretching C=N / C=C (Pyrazole Ring)
~1250 Stretching C-O (Ester)

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of this compound and assessing its purity. The molecular formula, C₅H₆N₂O₃, gives a molecular weight of approximately 142.11 g/mol .

In an electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) at m/z 142. This peak confirms the molecular weight of the compound. Further fragmentation of the molecular ion provides structural information. Common fragmentation patterns for this molecule could include the loss of a methoxy radical (•OCH₃, M-31) or the loss of the entire carbomethoxy group (•COOCH₃, M-59), leading to characteristic fragment ions that help to verify the proposed structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which provides an unambiguous confirmation of the elemental composition.

X-ray Crystallography for Absolute Structure Determination and Crystal Packing Analysis

While spectroscopic methods provide structural information in solution or gas phases, X-ray crystallography offers the definitive determination of the absolute structure in the solid state. This technique can precisely map the three-dimensional arrangement of atoms, providing exact bond lengths, bond angles, and torsional angles.

Tautomerism, Conformational Analysis, and Isomeric Forms

Keto-Enol Tautomerism of the 5-Hydroxy-1H-pyrazole-3-carboxylate Moiety

The 5-hydroxy-1H-pyrazole-3-carboxylate moiety is capable of existing in different tautomeric forms, primarily through keto-enol tautomerism. For the specific compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, two principal tautomeric forms can be considered: the enol form (5-hydroxy-1H-pyrazole) and the keto form (5-oxo-4,5-dihydro-1H-pyrazole). mdpi.com

Experimental evidence from nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography has been instrumental in elucidating the predominant tautomeric form. Studies have shown that in a dimethyl sulfoxide (B87167) (DMSO-d6) solution, the enol form, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, is the prevailing species. mdpi.com This is supported by the ¹H NMR spectrum which shows a characteristic singlet for the 4-pyrazole proton. mdpi.com Furthermore, single-crystal X-ray diffraction analysis of the compound crystallized from ethanol (B145695) confirms that it exists as the hydroxy tautomer in the solid state. mdpi.com

The stabilization of the enol form can be attributed to the aromaticity of the pyrazole (B372694) ring, which would be disrupted in the keto form. The general phenomenon of tautomerism in pyrazolones has been a subject of extensive research, with investigations into various substituted pyrazolones confirming the existence of different tautomeric possibilities, including the OH-form and the NH-form. nih.govresearchgate.net

Tautomeric FormMethod of ObservationPredominance
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (Enol)¹H NMR (in DMSO-d6)Predominant
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (Enol)X-ray Crystallography (from ethanol)Exists in this form in the solid state
Methyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate (Keto)Less favored

Influence of Substituents on Tautomeric Equilibria

The position of the tautomeric equilibrium in pyrazole derivatives is significantly influenced by the electronic nature of the substituents attached to the pyrazole ring. nih.gov Theoretical studies have provided insights into how different functional groups can stabilize one tautomer over another.

Electron-donating groups, particularly those that can donate electrons through the π-system (e.g., -OH, -NH₂, -CH₃, -F, -Cl), tend to favor the C3-tautomer. nih.gov Conversely, electron-withdrawing groups (e.g., -COOH, -CHO, -NO₂, -BH₂) have been found to stabilize the C5-tautomer. nih.govresearchgate.net This effect is related to how the substituent influences the electron density distribution within the pyrazole ring and its interaction with the tautomeric proton.

In the case of methyl 5-hydroxy-1H-pyrazole-3-carboxylate, the hydroxy group at the C5 position is a strong electron-donating group, which would favor the tautomer where the mobile proton is not on the nitrogen adjacent to this carbon. The carboxylate group at C3 is electron-withdrawing. The interplay of these substituents, along with any substituent on the N1 position, will determine the final equilibrium. For instance, in 3(5)-phenylpyrazoles, the 3-phenyl tautomer is generally favored in solution and is also the form present in the solid state. fu-berlin.de

Substituent Type at C3/C5Effect on TautomerismFavored TautomerExample Groups
Electron-donatingStabilizes the tautomer with the proton away from the substituentC3-tautomer favored with substituent at C5-F, -Cl, -OH, -NH₂, -CH₃
Electron-withdrawingStabilizes the tautomer with the proton adjacent to the substituentC5-tautomer favored with substituent at C5-BH₂, -CFO, -COOH, -CHO

Regioisomeric Considerations in Pyrazole Synthesis and Reactivity

The synthesis of substituted pyrazoles, including this compound, often involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine (B178648) derivative. nih.gov A significant challenge in this synthesis is controlling the regioselectivity to obtain the desired regioisomer. The reaction can potentially yield two different regioisomers, for example, the 1,3-disubstituted and the 1,5-disubstituted pyrazoles. nih.gov

Recent synthetic methodologies have focused on achieving high regiocontrol. For instance, the reaction between 1,1,1-trichloro-4-alkoxy-4-alkyl/aryl-but-3-en-2-ones and arylhydrazines has been shown to be highly regioselective. nih.govacs.org The outcome of the reaction is dependent on the nature of the hydrazine used. When arylhydrazine hydrochlorides are employed, the 1,3-regioisomer is predominantly formed. nih.govacs.org In contrast, the use of free arylhydrazine leads exclusively to the 1,5-regioisomer. nih.govacs.org This control allows for the selective synthesis of either regioisomer as the sole product.

The synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate itself has been achieved through a one-pot, two-component reaction of phenylhydrazine (B124118) and dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.com The structure of the resulting product was confirmed to be the 1,5-disubstituted pyrazole derivative. mdpi.com

ReactantsReaction ConditionMajor Regioisomer
(E)/(Z)-1,1,1-trichloro-4-alkoxy-4-alkyl/aryl-but-3-en-2-ones + Arylhydrazine hydrochlorides-1,3-disubstituted pyrazole
(E)/(Z)-1,1,1-trichloro-4-alkoxy-4-alkyl/aryl-but-3-en-2-ones + Free arylhydrazines-1,5-disubstituted pyrazole
Phenylhydrazine + Dimethyl acetylenedicarboxylate (DMAD)Reflux in toluene (B28343) and dichloromethaneMethyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (1,5-disubstituted)

Conformational Studies of this compound Derivatives

The three-dimensional structure and conformational flexibility of pyrazole derivatives are crucial for understanding their chemical reactivity and biological activity. Conformational studies are often carried out using a combination of experimental techniques like X-ray crystallography and NMR spectroscopy, and computational methods. bohrium.comeurasianjournals.com

For methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the single-crystal X-ray structure provides precise information about its conformation in the solid state. mdpi.com The analysis revealed that the phenyl and pyrazole rings are not coplanar; they are inclined at a dihedral angle of 60.83(5)°. mdpi.com The carboxylate group, however, lies nearly in the plane of the pyrazole ring, with a C8-C9-C10-O2 torsion angle of 173.0(1)°. mdpi.com

Computational studies, such as those employing density functional theory (DFT), can provide further insights into the conformational preferences and the energy barriers between different conformers in the gaseous state or in solution. eurasianjournals.com For pyrazolone (B3327878) derivatives, theoretical calculations have been used to determine that a folded conformation can be the most stable form. bohrium.com These computational approaches complement experimental data and help in building a comprehensive understanding of the molecule's spatial arrangement.

DerivativeMethodKey Conformational FeatureValue
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateX-ray CrystallographyDihedral angle between phenyl and pyrazole rings60.83(5)°
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateX-ray CrystallographyTorsion angle of the carboxylate group relative to the pyrazole plane (C8-C9-C10-O2)173.0(1)°

Computational Chemistry and Theoretical Modeling of Methyl 5 Hydroxy 1h Pyrazole 3 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is a widely used tool to predict molecular geometries, vibrational frequencies, and various electronic properties. For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular structure and predict parameters like bond lengths and angles. researchgate.netnih.gov

These calculations provide insights into the molecule's stability and the nature of its chemical bonds. For instance, studies on the related compound 1H-pyrazole-3-carboxylic acid have used DFT to determine its optimized geometry, finding a strong concurrence between theoretical calculations and experimental data. researchgate.net Similar calculations for methyl 5-hydroxy-1H-pyrazole-3-carboxylate would elucidate the influence of the methyl and hydroxyl groups on the pyrazole ring's geometry and electronic distribution.

Table 1: Representative DFT-Calculated Geometric Parameters for a Related Pyrazole Analog (1H-pyrazole-3-carboxylic acid) Data from a theoretical study on a similar compound to illustrate typical DFT outputs. researchgate.net

ParameterBond/AngleCalculated Value (Gas Phase, B3LYP/6-311++G(d,p))
Bond LengthN1-N21.337 Å
Bond LengthN2-C31.340 Å
Bond LengthC3-C41.417 Å
Bond LengthC4-C51.378 Å
Bond LengthC5-N11.350 Å
Bond AngleN1-N2-C3105.7°
Bond AngleN2-C3-C4111.4°
Bond AngleC3-C4-C5105.0°
Bond AngleC4-C5-N1109.4°
Bond AngleC5-N1-N2108.5°

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used in drug discovery to screen for potential inhibitors by modeling the interaction between a small molecule (ligand) and a protein's binding site. jst.go.jpnih.gov For pyrazole derivatives, which are known to possess a wide range of biological activities, docking studies help identify potential protein targets and elucidate binding mechanisms. nih.govscilit.com

In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand, in this case, this compound, would be docked into the active site of the protein. The simulation software then calculates the binding affinity or docking score, which represents the strength of the interaction. nih.gov Studies on various pyrazole-carboxamides have successfully used docking to predict their binding modes with targets like DNA and various kinases, showing that these compounds can fit deeply within binding pockets and form key interactions, such as hydrogen bonds. nih.govjst.go.jp

Table 2: Illustrative Molecular Docking Results for Pyrazole Derivatives Against Protein Kinases Data generalized from studies on various pyrazole derivatives to show typical parameters. nih.gov

Ligand (Example)Protein Target (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues (Example)
Pyrazole Derivative 1VEGFR-2 (2QU5)-10.09Cys919, Asp1046
Pyrazole Derivative 2Aurora A (2W1G)-8.57Arg220, Ala213
Pyrazole Derivative 3CDK2 (2VTO)-10.35Leu83, Lys33

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule to explain and predict its chemical reactivity. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. jcsp.org.pk A smaller gap suggests the molecule is more reactive.

Table 3: Representative FMO Energy Values for a Related Pyrazole Analog (1H-pyrazole-3-carboxylic acid) Data from a theoretical study on a similar compound to illustrate typical FMO analysis. researchgate.net

ParameterGas Phase (B3LYP)Methanol (B129727) (B3LYP)
EHOMO (eV)-7.159-7.211
ELUMO (eV)-1.132-1.192
Energy Gap (ΔE) (eV)6.0276.019

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property valuable in technologies like frequency conversion and optical switching. jhuapl.edu Computational methods, particularly DFT, are effective in predicting the NLO properties of molecules. Key parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netnih.gov Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. researchgate.net

Pyrazole derivatives, with their conjugated π-electron systems, have been investigated for their NLO potential. ias.ac.in Theoretical calculations can predict how structural modifications, such as the addition of electron-donating or electron-withdrawing groups, affect the NLO response. For this compound, DFT calculations could determine its hyperpolarizability, providing a theoretical assessment of its suitability as an NLO material. Studies on similar pyrazole structures have shown that these compounds can possess significant NLO properties. researchgate.netnih.gov

Table 4: Representative NLO Properties for a Related Pyrazole Analog (1H-pyrazole-3-carboxylic acid) Data from a theoretical study on a similar compound to illustrate typical NLO calculations. researchgate.net

ParameterGas Phase (B3LYP)Methanol (B3LYP)
Dipole Moment (μ) (Debye)3.1934.399
Mean Polarizability (α) (esu)8.58 x 10-249.53 x 10-24
Total First Hyperpolarizability (βtot) (esu)0.94 x 10-301.42 x 10-30

Continuum Solvation Models in Computational Studies

Chemical reactions and biological processes typically occur in solution, and the solvent can significantly influence a molecule's properties and reactivity. researchgate.net Continuum solvation models (also known as implicit solvent models) are computational methods that account for solvent effects by representing the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. researchgate.net This approach offers a balance between accuracy and computational cost. wikipedia.org

Popular models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). github.ioacs.org In computational studies of pyrazole derivatives, these models are applied to DFT calculations to simulate how properties like molecular geometry, electronic structure, and NLO response change from the gas phase to a solvent environment. researchgate.net For example, calculations on 1H-pyrazole-3-carboxylic acid in methanol showed a significant increase in its dipole moment compared to the gas phase, highlighting the importance of accounting for solvent effects. researchgate.net Applying such models to this compound would be essential for accurately predicting its behavior in a specific solvent.

Structure Activity Relationship Sar Studies of Methyl 5 Hydroxy 1h Pyrazole 3 Carboxylate Analogs

Systematic Investigations of N1-Substitutions on Biological Activity

The N1 position of the pyrazole (B372694) ring is a primary site for chemical modification, and substituents at this position can significantly influence the biological properties of the resulting analogs. researchgate.net The nature of the substituent—whether it is an alkyl, aryl, or another functional group—can alter the molecule's stability, electronic characteristics, and interaction with biological targets. researchgate.net

Investigations into N1-substitutions have shown that the effect on activity is highly dependent on the specific chemical series and the biological target. For instance, in a study on meprin inhibitors based on a 3,5-diphenylpyrazole (B73989) scaffold, the introduction of lipophilic moieties such as methyl or phenyl groups at the N1 position resulted in a four- to six-fold decrease in activity against both meprin α and β when compared to the unsubstituted analog. nih.gov This suggests that for this particular target, a hydrogen atom or a group capable of hydrogen bonding may be preferred at the N1 position.

These findings underscore that there is no universal rule for N1-substitution; the optimal substituent is context-dependent, and its selection is a critical step in the lead optimization process.

Table 1: Impact of N1-Substitutions on Biological Activity

Base Scaffold N1-Substituent Observed Effect on Activity
3,5-Diphenylpyrazole -CH₃ (Methyl) 4- to 6-fold decrease in meprin inhibition. nih.gov
3,5-Diphenylpyrazole -C₆H₅ (Phenyl) 4- to 6-fold decrease in meprin inhibition. nih.gov
Ethyl 5-Aryl-pyrazole-3-carboxylate 3,4-Dimethoxyphenyl Significant anti-inflammatory activity observed. researchgate.net
Unsubstituted Pyrazole -H Often serves as a baseline for activity comparison. nih.gov

Modifications of the Ester Group and their Impact on Activity

The methyl carboxylate group at the C3 position is another key site for structural modification in analogs of methyl 5-hydroxy-1H-pyrazole-3-carboxylate. This ester group can be altered to modulate properties such as solubility, metabolic stability, and binding interactions with target proteins. Common modifications include changing the alkyl portion of the ester, or replacing the ester functionality entirely with other groups like amides, carboxylic acids, or bioisosteres. researchgate.netnih.gov

The conversion of the C3-ester to a C3-carboxamide is a frequently explored strategy. In the development of potent inhibitors of tissue-nonspecific alkaline phosphatase (TNAP), a series of pyrazole amide derivatives were synthesized. nih.gov SAR studies from this series revealed that the length and branching of the amide alkyl chain were critical for activity. Specifically, amides with chain lengths of three carbons or less were the most active, while branching generally decreased potency, especially when the chain length exceeded three carbons. nih.gov This indicates a specific spatial constraint within the binding site of the target enzyme.

Furthermore, the introduction of a free carboxylic acid by hydrolyzing the ester can significantly impact activity. This modification introduces a negative charge at physiological pH, which can form strong ionic or hydrogen bond interactions with positively charged residues (like arginine or lysine) in a target's active site. nih.gov The replacement of the ester with other functionalities, such as in isoxazolol pyrazole carboxylate derivatives, has also been investigated to explore different binding modes and improve properties like antifungal activity. nih.gov

Table 2: Influence of C3-Ester/Amide Modifications on Activity

Modification Substituent/Functional Group Observed Effect on Activity
Amide Conversion Short-chain amides (≤ 3 carbons) Maintained or increased potency (TNAP inhibitors). nih.gov
Amide Conversion Branched-chain amides Generally decreased potency (TNAP inhibitors). nih.gov
Ester Hydrolysis Carboxylic Acid Can increase activity by forming new ionic/H-bond interactions. nih.gov
Bioisosteric Replacement Isoxazolol Carboxylate Resulted in compounds with significant antifungal activity. nih.gov

Influence of Substituents at the 4-position of the Pyrazole Ring

The C4 position of the pyrazole ring is another important site for substitution, which can be used to fine-tune the electronic and steric properties of the molecule. researchgate.net Introducing substituents at this position can modulate the electronic characteristics of the entire pyrazole ring system. researchgate.net

Generally, the C4 position is susceptible to electrophilic substitution reactions. mdpi.com The introduction of either electron-donating or electron-withdrawing groups can influence the compound's binding affinity to its biological target. researchgate.net Common substituents explored at the C4 position include halogens (such as chloro and bromo) and nitro groups. researchgate.net These groups can alter the molecule's lipophilicity, which affects its ability to cross cell membranes, and can also influence metabolic stability. researchgate.net For instance, halogenation at the C4 position is a common strategy in medicinal chemistry to enhance binding affinity through halogen bonding or to block metabolic oxidation at that site. While specific SAR data for C4-substituted this compound was not detailed in the reviewed literature, the general principles of pyrazole chemistry indicate that this position is a viable point for modification to optimize biological activity. researchgate.net

Stereochemical Effects on Biological Potency and Selectivity

Stereochemistry plays a critical role in the interaction between a small molecule and its biological target. The introduction of a chiral center into analogs of this compound can lead to enantiomers or diastereomers with significantly different biological potencies and selectivities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one stereoisomer over another.

In the context of pyrazole derivatives, the creation of a stereocenter can occur through substitution at various positions on the ring or on its side chains. For example, in the development of TNAP inhibitors, the conversion of a tricyclic derivative to a pyrrolidine (B122466) amide analog, which introduces chirality, led to a three-fold improvement in potency. nih.gov Although this example does not pertain to a stereocenter directly on the pyrazole ring, it illustrates the principle that stereochemical considerations are vital. A specific enantiomer may fit more precisely into a binding pocket, leading to stronger and more effective interactions, while its counterpart may bind weakly or not at all. Therefore, the synthesis and biological evaluation of individual stereoisomers are often necessary steps in developing highly potent and selective therapeutic agents. researchgate.net

Comparative Analysis with Related Pyrazole Derivatives

The SAR of this compound analogs can be better understood by comparing them with other classes of pyrazole derivatives. The substitution pattern on the pyrazole ring is a key determinant of its biological profile. For example, many clinically relevant pyrazole-containing drugs are 1,3,5-trisubstituted derivatives. nih.gov

A comparative analysis reveals the importance of the specific placement of functional groups. While the subject compound features substituents at the 1, 3, and 5 positions, other pyrazole series might have different arrangements. For instance, in the development of MALT1 inhibitors, it was found that a pyrazole core could be a tolerable replacement for a triazole core, indicating that different five-membered heterocyclic rings can sometimes serve similar structural roles. researchgate.net

Furthermore, comparing the SAR of 3,5-disubstituted pyrazoles with 1,3,4,5-tetrasubstituted derivatives often shows different outcomes. nih.govresearchgate.net The additional substituent in a tetrasubstituted pyrazole can provide an extra point of interaction with a target or, conversely, introduce steric hindrance that reduces activity. The presence of the 5-hydroxy group in the title compound is particularly significant, as it can act as both a hydrogen bond donor and acceptor, a feature that may be absent in other pyrazole series and could be critical for its specific biological activities.

Mechanistic Insights into the Biological Activities of Methyl 5 Hydroxy 1h Pyrazole 3 Carboxylate and Its Analogs

Anti-inflammatory Mechanisms of Action

The pyrazole (B372694) nucleus is a core feature of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that methyl 5-hydroxy-1H-pyrazole-3-carboxylate and its analogs could possess anti-inflammatory properties. The primary mechanisms for such effects in pyrazole-containing compounds often involve the modulation of key inflammatory pathways.

Enzyme Inhibition Pathways (e.g., Cyclooxygenase-2, other inflammatory mediators)

A principal mechanism by which many pyrazole-based compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. While direct evidence for this compound is limited, its structural analogs have been investigated for this activity. For instance, derivatives of 5-hydroxy-1H-pyrazole have been explored as potential anti-inflammatory agents, with their efficacy often attributed to COX-2 inhibition. The structural features of the pyrazole ring are believed to allow for effective binding within the active site of the COX-2 enzyme.

Receptor Interaction and Signaling Pathway Modulation

Beyond direct enzyme inhibition, pyrazole derivatives can modulate various signaling pathways involved in inflammation. Some pyrazole compounds have been shown to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. By inhibiting the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules. Although not specifically demonstrated for this compound, this represents a plausible mechanism of action for pyrazole-based anti-inflammatory agents.

Antimicrobial and Antibacterial Mechanisms

The pyrazole scaffold is also found in various compounds exhibiting antimicrobial and antibacterial properties. The mechanisms underlying these activities are diverse and can be specific to the microbial species.

Efficacy Against Specific Bacterial Strains (e.g., Methicillin-Resistant Staphylococcus aureus)

Research into pyrazole derivatives has demonstrated their potential as antibacterial agents against a range of pathogens, including resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). While specific data for this compound is scarce, related pyrano[2,3-c]pyrazole derivatives, which can be synthesized from it, have been noted for their antimicrobial activities. acgpubs.org The mode of action for pyrazole-based antibacterials can involve the disruption of essential cellular processes in bacteria, such as DNA replication, protein synthesis, or cell wall maintenance.

Modulation of Microbial Virulence Factors (e.g., MgrA)

A more targeted antimicrobial strategy involves the modulation of virulence factors, which are molecules that enable pathogens to colonize a host and cause disease. While there is no direct evidence linking this compound to the modulation of specific virulence factors like MgrA in S. aureus, this remains a potential area of investigation for pyrazole-based compounds. Inhibiting such factors could reduce the pathogenicity of bacteria without necessarily killing them, which may exert less selective pressure for the development of resistance.

Antioxidant Mechanisms

Many pyrazole derivatives have been reported to possess antioxidant properties, which are often attributed to their ability to scavenge free radicals and chelate metal ions. The 5-hydroxy substitution on the pyrazole ring, as seen in the target compound, is a feature commonly associated with antioxidant activity in phenolic compounds. This hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA. The specific mechanisms can involve direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), or the inhibition of enzymes that generate these reactive species.

Free Radical Scavenging Capabilities

The pyrazole scaffold is a recognized pharmacophore that can contribute to antioxidant activity, often attributed to the hydrogen-donating ability of the N-H proton of the pyrazole ring. The antioxidant potential of pyrazole derivatives is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures a compound's ability to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.

Table 1: DPPH Radical Scavenging Activity of Selected Pyrazole Analogs

Compound/Analog IC50 (µM) Reference
3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones Potent RSA nih.gov
1,5-Diarylpyrazoles Good DPPH RSA nih.gov
3,5-Diarylpyrazole Potent RSA nih.gov
3,5-Diarylpyrazoline derivative Excellent RSA nih.gov

RSA: Radical Scavenging Activity

Mitigation of Oxidative Stress in Biological Systems

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. The pyrazole nucleus has been identified as a key structural motif in compounds designed to mitigate oxidative stress.

Enzyme Inhibitory Mechanisms (Beyond Anti-inflammatory Activity)

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. The pyrazole scaffold has emerged as a promising template for the design of potent glycosidase inhibitors.

While there is no specific data on the α-glucosidase or α-amylase inhibitory activity of this compound, numerous studies have reported significant inhibitory potential for various pyrazole derivatives. For instance, a series of pyrazole-phthalazine hybrids displayed enhanced α-glucosidase inhibitory strength, with one of the most potent compounds being approximately 53-fold more active than the standard drug, acarbose. nih.gov Kinetic studies on some pyrazole derivatives have revealed a competitive mode of inhibition for both α-glucosidase and α-amylase. ajchem-a.comnih.gov This suggests that these compounds likely bind to the active site of the enzymes, competing with the natural substrate.

Table 2: α-Glucosidase and α-Amylase Inhibitory Activity of Selected Pyrazole Analogs

Compound/Analog Target Enzyme IC50 (µM) Inhibition Type Reference
Pyrazole-phthalazine hybrid (8l) α-Glucosidase 13.66 ± 0.009 - nih.gov
Pyrazole derivative (B) α-Amylase ~50% inhibition - ajchem-a.comajchem-a.com
Glycoconjugated 1H-1,2,3-triazoles (analogs) Pancreatic α-Amylase Micromolar range Reversible, Noncompetitive researchgate.netnih.gov

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway, making it an attractive target for the development of antiparasitic drugs, particularly for malaria, which is caused by Plasmodium falciparum. The parasite relies on this pathway for survival, and its DHODH enzyme (PfDHODH) is distinct from the human homolog, allowing for selective inhibition.

Research has shown that pyrazole derivatives can act as inhibitors of PfDHODH. A study on regioisomeric 5- and 3-hydroxy-substituted alkyl 1-aryl-1H-pyrazole-4-carboxylates, which are structurally similar to this compound, demonstrated their potential as PfDHODH inhibitors. nih.govbohrium.com Specifically, compounds such as 1-(naphthalene-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate and certain 3-hydroxy-1H-pyrazole-4-carboxylates showed inhibitory activity against PfDHODH. nih.govbohrium.com Another study identified a tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylate derivative with an IC50 value of 2.9 ± 0.3 μM against PfDHODH, highlighting the potential of the pyrazole core in targeting this enzyme. cabidigitallibrary.org

Table 3: Inhibition of Plasmodium falciparum DHODH by Pyrazole Analogs

Compound/Analog % Inhibition (at 50 µM) IC50 (µM) Reference
1-(Naphthalene-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate ~30% - nih.govbohrium.com
1-(Naphthalene-2-yl)-3-hydroxy-1H-pyrazole-4-carboxylate ~30% - nih.govbohrium.com
1-(2,4,6-Trichlorophenyl)-3-hydroxy-1H-pyrazole-4-carboxylate ~30% - nih.govbohrium.com
1-[4-(Trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole-4-carboxylate ~30% - nih.govbohrium.com
Methyl (1S,3S,5R*)-1,5-dimethyl-7-oxo-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylate - 2.9 ± 0.3 cabidigitallibrary.org

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole scaffold is a well-established "privileged structure" in the design of kinase inhibitors. Numerous pyrazole-containing compounds have been developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) kinase and Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).

While the specific kinase inhibitory profile of this compound has not been reported, the general class of pyrazole derivatives has shown significant activity. For instance, various substituted pyrazoles have been identified as potent EGFR kinase inhibitors. researchgate.net In the context of MALT1, a key mediator in lymphocyte activation and a therapeutic target in certain lymphomas, pyrazole derivatives have been designed as allosteric inhibitors. nih.gov One study reported a 3-substituted pyrazole with an IC50 of 0.49 μM against MALT1, acting as a non-competitive inhibitor. nih.gov This suggests that the pyrazole core can be effectively utilized to target the allosteric sites of kinases, offering a pathway to achieve selectivity.

Analgesic and Antinociceptive Mechanisms

The pyrazole ring is a core component of several well-known analgesic and anti-inflammatory drugs. Research into novel pyrazole derivatives continues to explore their potential for pain management.

The antinociceptive mechanisms of pyrazole derivatives are diverse and can involve both central and peripheral pathways. A study on a structurally related compound, 3-methyl-5-hydroxy-5-trichloromethyl-1H-1-pyrazolcarboxyamide (MPCA), demonstrated a dose-dependent antinociceptive effect in both the neurogenic and inflammatory phases of the formalin test in mice. nih.govresearchgate.net Importantly, this effect was not reversed by the opioid antagonist naloxone, indicating that the analgesic action of MPCA is not mediated by opioid receptors. nih.govresearchgate.net Another study on a novel pyrazoline methyl ester, 4-methyl-5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazole methyl ester (MPF4), showed that its antinociceptive effect in models of inflammatory pain was reversed by naloxone, suggesting an opioid-mediated mechanism for this particular analog. nih.govnih.gov These findings highlight that the specific substitutions on the pyrazole ring dictate the analgesic mechanism of action.

Modulation of Kappa Opioid Receptors

While the endogenous opioid system, including the kappa opioid receptor (KOR), is a significant target for pain modulation, there is currently a lack of direct scientific evidence specifically linking this compound to the modulation of KORs. Structure-activity relationship studies on other, more complex peptidomimetic scaffolds have suggested that the placement of a hydroxy group on a pendant aromatic ring can influence binding affinity to the KOR. For instance, compounds with a hydroxy group in the ortho- or meta-positions of a benzyl (B1604629) pendant demonstrated increased KOR binding affinity, suggesting the potential importance of hydrogen bond donors for ligand binding to this receptor nih.gov. However, without specific studies on this compound, its interaction with KORs remains speculative.

Interactions with Other Pain Pathways

Research into the analgesic properties of pyrazole derivatives has revealed that their mechanisms of action may not necessarily involve the opioid system. A study on a structurally related compound, 3-methyl-5-hydroxy-5-trichloromethyl-1H-1-pyrazolcarboxyamide (MPCA), demonstrated antinociceptive effects in both the neurogenic and inflammatory phases of the formalin test. Notably, the administration of naloxone, a non-selective opioid receptor antagonist, did not block the antinociceptive effects of MPCA. This finding strongly suggests that the analgesic properties of this particular pyrazole analog are mediated through pathways independent of opioid receptors. Further investigation is required to elucidate the specific non-opioid pathways modulated by this compound and its analogs.

Anticancer and Antiproliferative Mechanisms

The pyrazole scaffold is a common feature in many compounds investigated for their anticancer properties. While direct studies on this compound are limited, research on its analogs provides insight into their potential antiproliferative mechanisms.

Various pyrazole derivatives have demonstrated significant inhibitory activity against a range of cancer cell lines. For example, a series of benzimidazole-linked pyrazole derivatives showed potent antiproliferative activity against human cancer cell lines including MCF-7 (breast), A549 (lung), and HepG2 (liver) srrjournals.com. Another study highlighted that pyrazole derivatives linked to a benzofuran (B130515) moiety exhibited high inhibitory activities against K562 (leukemia), MCF-7, and A549 cells srrjournals.com. The growth inhibitory concentrations (GI50) for some of these compounds were in the sub-micromolar range, indicating high potency srrjournals.com. The specific substitutions on the pyrazole ring play a crucial role in determining the anticancer efficacy and selectivity against different cancer cell types.

Table 1: Growth Inhibitory Activity of Selected Pyrazole Analogs

Compound ID Cancer Cell Line GI50 (µM)
[3a] K562 0.021

| [3a] | A549 | 0.69 |

Data sourced from a study on benzofuran-linked pyrazole derivatives, where compound [3a] is methyl 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate srrjournals.com.

A key mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on various pyrazole analogs have shown that they can trigger apoptosis through different cellular pathways. For instance, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were found to induce apoptosis in MDA-MB-468 triple-negative breast cancer cells. The most active compound in this series, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (compound 3f), was shown to provoke apoptosis by elevating the levels of reactive oxygen species (ROS) and increasing caspase 3 activity nih.govwaocp.org.

Another study on pyrazole derivatives complexed with platinum demonstrated their ability to induce apoptosis in Jurkat, K562, and U937 neoplastic cell cultures srrjournals.com. These findings suggest that pyrazole-containing compounds can initiate apoptosis through both intrinsic (ROS-mediated) and extrinsic pathways, often involving the activation of key executioner caspases.

Table 2: Apoptotic Activity of a Pyrazole Analog in MDA-MB-468 Cells

Compound Treatment Duration IC50 (µM)
Compound 3f 24 hours 14.97
Compound 3f 48 hours 6.45
Paclitaxel (Control) 24 hours 49.90

| Paclitaxel (Control) | 48 hours | 25.19 |

Data for compound 3f, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, from a study on triple-negative breast cancer cells nih.govwaocp.org.

Vasorelaxant Activity and Associated Cellular Pathways

While direct evidence for the vasorelaxant activity of this compound is not available, studies on related pyrazole derivatives suggest a potential role in modulating vascular tone. Research on pyrazole-tetrazole derivatives has demonstrated their ability to induce vasorelaxation. The proposed mechanism for this effect involves the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway and the blockade of calcium channels. The vasorelaxant profile of some of these compounds was found to be similar to that of verapamil, a known calcium channel blocker. This suggests that certain pyrazole analogs may exert their effects by interfering with calcium influx into vascular smooth muscle cells, leading to relaxation.

Advanced Applications and Emerging Research Directions for Methyl 5 Hydroxy 1h Pyrazole 3 Carboxylate

Development as Therapeutic Agents

The pyrazole (B372694) nucleus is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This is due to its metabolic stability, synthetic accessibility, and its presence in numerous commercially available drugs targeting a wide array of diseases. researchgate.netmdpi.com The pyrazole ring is less susceptible to oxidative metabolism compared to other heterocycles like imidazole, enhancing the drug-like properties of its derivatives. mdpi.com Consequently, methyl 5-hydroxy-1H-pyrazole-3-carboxylate and related structures are pivotal starting materials in the discovery of new therapeutic agents.

Drug Discovery and Lead Compound Optimization

The process of drug discovery often involves identifying a "hit" compound with desired biological activity and then chemically modifying it to improve its efficacy, selectivity, and pharmacokinetic properties—a process known as lead optimization. The pyrazole scaffold is a frequent subject of such optimization efforts. mdpi.com For instance, in the development of the anticancer drug asciminib, replacing a different nitrogen heterocycle with a pyrazole ring was a key optimization step to alleviate cardiovascular side effects attributed to hERG activity. mdpi.com

The versatility of the pyrazole core allows for the synthesis of large libraries of derivatives, which can be screened for activity against various biological targets. nih.gov The ester and hydroxyl groups on this compound offer reactive sites for chemical modification, enabling chemists to fine-tune the molecule's properties to achieve a desired therapeutic profile.

Potential in Addressing Specific Disease Conditions

Research has demonstrated the potential of pyrazole derivatives in treating a range of diseases, from inflammatory conditions to metabolic and neurodegenerative disorders.

Arthritis: The pyrazole moiety is a key structural component in the design of selective inhibitors for matrix metalloproteinase-13 (MMP-13). The inhibition of MMP-13 is a therapeutic strategy for treating arthritic disorders.

Cardiovascular Diseases: Novel pyrazole-thiadiazole derivatives have been developed and shown to have a cardioprotective effect against chemically-induced myocardial infarction in rat models. nih.gov These compounds function by inhibiting the NF-κB signaling pathway, which plays a role in inflammation and apoptosis. nih.gov Treatment with these derivatives led to a significant reduction in cardiac injury biomarkers and mitigated oxidative stress, suggesting a protective mechanism on heart tissue. nih.gov

Table 1: Effect of a Pyrazole-Thiadiazole Derivative (6c) on Cardiac Injury Biomarkers An interactive data table showing the levels of various cardiac injury biomarkers (like creatine (B1669601) kinase, lactate (B86563) dehydrogenase, etc.) in different groups (control, ISO-induced, and 6c-treated) based on the study.

Biomarker Control Group ISO-Induced MI Group Compound 6c Treated Group
Creatine Kinase (CK) Normal Significantly Increased Decreased
CK-Myocardial Band (CK-MB) Normal Significantly Increased Decreased
Lactate Dehydrogenase (LDH) Normal Significantly Increased Decreased
Aminotransferase (AST) Normal Significantly Increased Decreased
Alanine Aminotransferase (ALT) Normal Significantly Increased Decreased

Data derived from a study on the cardioprotective effects of pyrazole derivatives. nih.gov

Neurodegenerative Disorders: Pyrazoline derivatives, which are structurally related to pyrazoles, are being investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. chemscene.com These compounds have been shown to inhibit key enzymes such as monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and acetylcholine (B1216132) esterase (AChE), which are important targets in the management of these conditions. chemscene.com

Diabetes: A closely related compound, sodium 5-methylpyrazole-3-carboxylate, has demonstrated antilipolytic activity in studies with alloxan-diabetic rats. Administration of this compound resulted in a significant reduction in plasma free fatty acids and a slight decrease in blood glucose concentration, indicating its potential to correct metabolic abnormalities associated with diabetes. researchgate.net

Applications in Agrochemicals

The pyrazole scaffold is a cornerstone in the development of modern agrochemicals, particularly herbicides. This compound and its analogs serve as crucial intermediates in the synthesis of these products.

One of the most significant applications is in the creation of herbicides that act as p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. These herbicides are effective against a broad range of weeds, including those resistant to other common herbicides like glyphosate. For example, 1-methyl-5-hydroxypyrazole is a key intermediate in the synthesis of the commercial herbicide topramezone. The pyrazole structure is also integral to the formulation of various fungicides and insecticides, highlighting its broad utility in crop protection.

Utility in Materials Science

Beyond its biological applications, the pyrazole ring is a valuable component in the field of materials science, where its electronic and photophysical properties are exploited.

Precursors for Nonlinear Optical (NLO) Materials

Pyrazole derivatives are promising candidates for the development of materials with nonlinear optical (NLO) properties. researchgate.netresearchgate.net These materials can alter the properties of light and are essential for applications in photonics and optoelectronics. The NLO response of pyrazole-based compounds can be tailored by attaching electron-donating and electron-accepting groups to the ring, creating "push-pull" molecular systems. researchgate.net The third-order optical nonlinearity and first hyperpolarizability of these materials can be investigated using techniques such as Z-scan and hyper-Rayleigh scattering. nih.gov This ability to fine-tune NLO properties through chemical modification makes pyrazole derivatives attractive for advanced optical technologies. researchgate.net

Development of Dyes and Fluorescent Probes

The pyrazole scaffold is an excellent platform for designing fluorescent molecules for various applications, including bioimaging. nih.gov Pyrazole-based fluorophores often exhibit high quantum yields, good photostability, and thermostability. nih.gov Their high synthetic versatility allows for the creation of a wide range of dyes and probes. nih.gov

These compounds have been developed as fluorescent probes for live-cell imaging and as chemosensors for the detection of metal ions. nih.gov For example, specific pyrazole derivatives have been synthesized to act as "turn-off" fluorescent sensors for Cu²⁺ ions in both cells and plants, demonstrating their utility in biological and environmental sensing. nih.gov The pyrazole core is also used as an intermediate in the synthesis of azo compounds, which constitute a large and important class of industrial colorants.

Role in Catalysis and Organocatalysis

The pyrazole scaffold, the core of this compound, is a versatile platform in the development of catalysts for a variety of chemical transformations. The unique structural features of the pyrazole ring, including its aromatic nature and the presence of two adjacent nitrogen atoms, one of which is a Brønsted acidic NH group and the other a Schiff-base-like nitrogen, allow it to participate in catalysis in multiple ways. nih.gov Pyrazole derivatives are utilized both as ligands in metal-based catalysis and as key components of metal-free organocatalysts.

In organocatalysis, the pyrazole moiety can act as a hydrogen bond donor, similar to thiourea, to activate substrates. nih.gov Chiral substituted pyrazole-3-carboxamides and related derivatives have been synthesized and investigated as organocatalysts in asymmetric reactions like the Henry reaction, which forms a new carbon-carbon bond. mjcce.org.mk Furthermore, the combination of pyrazole-containing organocatalysts, such as squaramides, with metal catalysis (e.g., silver salts) has enabled novel one-pot asymmetric sequences to produce complex chiral molecules. nih.gov For instance, a sequential system involving an asymmetric Michael addition followed by a hydroalkoxylation has been developed to synthesize chiral pyrano-annulated pyrazoles with high yields and enantioselectivities. nih.gov

In the realm of metal-based catalysis, N-unsubstituted pyrazoles are valuable as proton-responsive ligands. nih.gov The NH group can be easily deprotonated, allowing the resulting pyrazolate anion to bridge multiple metal centers, forming di- or polynuclear complexes. nih.gov This property is crucial for creating robust metal-organic frameworks (MOFs) with high stability. nih.gov Pyrazolate-based MOFs have shown efficiency in catalyzing challenging chemical transformations. nih.gov The pyrazole NH group can also promote bond cleavage through hydrogen bonding and act as an acid-base catalyst in reactions involving metal complexes. nih.gov The structural features of this compound, specifically the pyrazole core with its reactive NH group, suggest its potential as a precursor for designing novel homogeneous and heterogeneous catalysts.

Catalyst TypePyrazole Derivative ExampleReaction CatalyzedReference
OrganocatalystChiral pyrazole-3-carboxamidesAsymmetric Henry Reaction mjcce.org.mk
Sequential CatalysisSquaramide and Silver SaltAsymmetric Michael addition/hydroalkoxylation nih.gov
Metal-Ligand Cooperative CatalystProtic Ruthenium Tris(pyrazol-3-ylmethyl)amine ComplexesHydrogenation/Dehydrogenation Reactions nih.gov
Heterogeneous CatalystYolk-shell magnetic mesoporous organosilica supported ionic liquid/Cu complexSynthesis of pyranopyrazoles frontiersin.org
Metal-Organic Framework (MOF)PCN-300 (Cu-Pyrazolate MOF)Dehydrogenative C–O Cross Coupling nih.gov

Development of Chemical Biology Probes and Research Tools

The inherent structural and electronic properties of the pyrazole ring make it an excellent scaffold for the development of chemical biology probes and research tools. Pyrazole derivatives are synthetically versatile, allowing for functionalization to create probes with specific properties for bioimaging and sensing applications. nih.gov

Fluorophores based on N-heteroaromatic cores like pyrazole have been extensively explored for biological applications due to their stability and the favorable electronic properties imparted by the heteroatoms. nih.gov Pyrazole-based fluorescent probes have been designed for various bioimaging applications, often featuring good membrane permeability and biocompatibility. nih.gov Their N-donor character makes them particularly suitable for the detection of cations in vivo. nih.gov The design of these probes often involves incorporating electron-donating groups or highly conjugated substituents to tune their photophysical properties. nih.gov

Beyond fluorescent probes for imaging, pyrazole derivatives are being developed for therapeutic and diagnostic purposes, which often overlap with their function as research tools. For instance, novel pyrazole derivatives have been synthesized and evaluated as potential agents for treating prostate cancer. nih.gov In these studies, the pyrazole core serves as a scaffold to which various functional groups are attached to optimize binding to biological targets like the androgen receptor. nih.gov

Furthermore, pyrazole-containing compounds have been labeled with radioisotopes to create probes for targeted cancer therapy and imaging. nih.gov For example, a pyrazolo[3,4-b]pyridine derivative was radioiodinated and its biodistribution studied in tumor-bearing mice. nih.gov The study showed high accumulation of the radiolabeled compound in tumor tissues, indicating its potential as a dual chemo- and radioisotope therapy agent. nih.gov The functional groups present in this compound, such as the hydroxyl and carboxylate moieties, provide convenient handles for synthetic modification, suggesting its utility as a building block for creating novel, highly functionalized probes for chemical biology research.

Probe/Tool TypePyrazole Derivative ExampleApplicationReference
Fluorescent ProbeN-heteroaromatic pyrazole coreBioimaging, Cation detection nih.gov
Anticancer Agent5-methyl-1H-pyrazole derivativesAndrogen receptor antagonists for prostate cancer research nih.gov
Radiotracer[¹³¹I]iodo-4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrileCancer imaging and targeted radiotherapy nih.gov
Azo Dye Probe5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic AcidPotential for metal ion detection and dyeing mdpi.com

Future Research Perspectives and Challenges

Identification of Novel Biological Targets and Therapeutic Avenues

The pyrazole (B372694) nucleus is a cornerstone in many pharmacologically active agents, demonstrating a wide spectrum of activities including anti-inflammatory, anticancer, antiviral, and antidiabetic properties. nih.govnih.gov For methyl 5-hydroxy-1H-pyrazole-3-carboxylate, future research will concentrate on leveraging its structural features to identify novel biological targets and develop new therapeutic agents.

The reactive hydroxyl and ester moieties serve as ideal handles for chemical modification, allowing for the creation of extensive compound libraries. These libraries can be screened against a wide array of biological targets to uncover new therapeutic potentials. For instance, derivatives of pyrazole carboxylates are being explored as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) for malaria treatment and as modulators of the cannabinoid CB1 receptor for neurological and metabolic disorders. nih.govnih.gov Future work will likely extend to targets in neurodegenerative diseases, such as monoamine oxidase (MAO), and various protein kinases involved in cancer progression. nih.govnih.gov The repurposing of known pyrazole derivatives for new indications and their use in combination therapies are also promising strategies to maximize therapeutic efficacy in complex diseases. researchgate.net

Design and Synthesis of Highly Selective and Potent Analogs with Improved Efficacy

A significant challenge in drug development is achieving high selectivity and potency to minimize off-target effects. Future research on this compound will focus on the rational design of analogs with enhanced efficacy. By modifying the substituents on the pyrazole ring, researchers can fine-tune the molecule's steric and electronic properties to optimize its interaction with a specific biological target.

For example, the synthesis of N-aryl substituted pyrazole-4-carboxylates has been shown to yield compounds with significant anti-inflammatory activity. nih.gov Similarly, creating derivatives from the core scaffold of this compound could lead to the development of highly selective kinase inhibitors for cancer therapy or potent anti-diabetic agents that inhibit enzymes like α-glucosidase and α-amylase. nih.govnih.gov The goal is to generate a pipeline of drug candidates that are not only effective but also possess superior safety profiles.

Advancements in Sustainable and Scalable Synthetic Methodologies

While the synthesis of pyrazole derivatives is well-established, there is a growing demand for greener and more efficient chemical processes. Traditional methods often rely on harsh reagents and organic solvents. Future research will prioritize the development of sustainable and scalable synthetic routes for this compound and its derivatives.

This includes the use of environmentally benign solvents like water, microwave-assisted synthesis, and solvent-free reaction conditions to reduce waste and energy consumption. One-pot multicomponent reactions, which allow for the synthesis of complex molecules in a single step, are particularly promising for improving efficiency and reducing costs. mdpi.com The development of novel catalytic systems, such as nano-ZnO, can also provide excellent yields under milder conditions. nih.gov These advancements will be crucial for the large-scale production required for pharmaceutical and industrial applications.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery. Future research on this compound will increasingly rely on this integrated approach for the rational design of new compounds. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can predict how derivatives will interact with biological targets, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

Computational tools can help in understanding the binding modes of pyrazole derivatives with enzymes like α-glucosidase, providing insights for designing more potent inhibitors. nih.gov Furthermore, density functional theory (DFT) calculations can be used to predict the electronic and thermodynamic properties of new analogs, guiding synthetic efforts. nih.govresearchgate.net This combination of in silico and in vitro methods accelerates the discovery process, reduces costs, and increases the likelihood of developing successful therapeutic agents.

Exploration of Undiscovered Application Domains for Pyrazole Derivatives

While the primary focus for pyrazole derivatives has been in medicine, their unique chemical properties make them suitable for a wide range of other applications. A key area for future exploration for derivatives of this compound is the expansion into undiscovered or underexplored domains.

In agrochemicals , pyrazole-based compounds are already used as herbicides and fungicides. chemimpex.com The versatile scaffold of this compound can be used to develop new, more effective, and environmentally safer crop protection agents.

In materials science , the pyrazole ring can be incorporated into polymers and organic dyes. Research into these areas could lead to the development of novel materials with unique optical or electronic properties, suitable for applications in electronics and photonics.

The table below summarizes potential research directions and their expected outcomes.

Research AreaFocusPotential Outcome
Novel Biological Targets High-throughput screening of derivative libraries.Identification of new therapeutic uses in areas like neurodegeneration and infectious diseases.
Analog Design Structure-activity relationship (SAR) studies and targeted modifications.Development of highly potent and selective drugs with improved safety profiles.
Sustainable Synthesis Green chemistry principles (e.g., water-based reactions, microwave synthesis).Environmentally friendly and cost-effective large-scale production methods.
Computational Integration Molecular docking, QSAR, and molecular dynamics simulations.Accelerated and rational design of new compounds with higher success rates.
New Applications Agrochemicals and materials science.Development of novel herbicides, fungicides, and advanced materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 5-hydroxy-1H-pyrazole-3-carboxylate, and what are their key optimization parameters?

  • Methodological Answer : The synthesis of pyrazole carboxylates typically involves cyclocondensation of hydrazines with β-keto esters or via functionalization of preformed pyrazole cores. For example, methyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives are synthesized through condensation reactions followed by cyclization . Key parameters include:

  • Temperature control : Reactions often proceed at 80–100°C to avoid side products.
  • Catalyst selection : Acidic (e.g., HCl) or basic (e.g., NaHCO₃) conditions influence regioselectivity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. How should this compound be stored to ensure stability, and what analytical methods confirm its purity?

  • Methodological Answer :

  • Storage : Store in airtight containers at 0–8°C in a dry, well-ventilated area away from ignition sources. Avoid exposure to moisture and incompatible substances (e.g., strong oxidizers) .
  • Purity Analysis :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and methanol/water mobile phase.
  • NMR : Confirm structural integrity via ¹H and ¹³C spectra (e.g., ester carbonyl signal at ~165–170 ppm) .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways for synthesizing this compound derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can model intermediates and transition states. For instance, ICReDD combines computational screening with experimental validation to optimize conditions (e.g., solvent polarity, temperature) and reduce trial-and-error approaches. Key steps:

  • Energy profiling : Identify low-energy pathways for cyclization or functionalization.
  • Machine learning : Train models on existing pyrazole reaction datasets to predict regioselectivity .

Q. What strategies resolve discrepancies in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer : Contradictions in NMR, IR, or mass spectra often arise from tautomerism or impurities. Mitigation strategies include:

  • Variable-temperature NMR : Probe tautomeric equilibria (e.g., keto-enol shifts) by analyzing spectra at 25°C vs. −40°C.
  • X-ray crystallography : Resolve ambiguous structures by determining solid-state configurations (e.g., bond lengths and angles) .
  • Cross-validation : Compare data with synthesized analogs (e.g., ethyl ester derivatives) to isolate spectral artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.